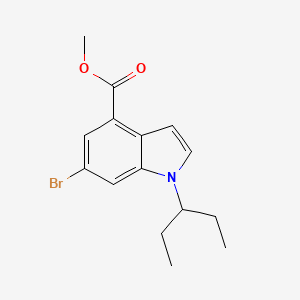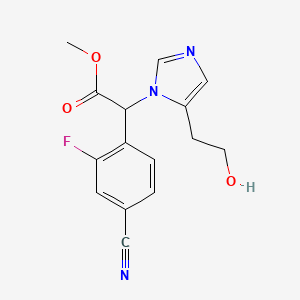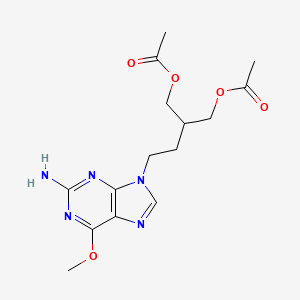![molecular formula C15H13NO5 B11827541 [2,6-Bis(acetyloxy)phenyl]-1H-pyrrol-2-ylmethanone](/img/structure/B11827541.png)
[2,6-Bis(acetyloxy)phenyl]-1H-pyrrol-2-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of [2,6-Bis(acetyloxy)phenyl]-1H-pyrrol-2-ylmethanone involves several synthetic routes. One common method includes the reaction of 2,6-dihydroxybenzaldehyde with pyrrole-2-carboxylic acid under specific reaction conditions . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and safety .
Chemical Reactions Analysis
[2,6-Bis(acetyloxy)phenyl]-1H-pyrrol-2-ylmethanone undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions where the acetoxy groups are replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
[2,6-Bis(acetyloxy)phenyl]-1H-pyrrol-2-ylmethanone is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Mechanism of Action
The mechanism of action of [2,6-Bis(acetyloxy)phenyl]-1H-pyrrol-2-ylmethanone involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
[2,6-Bis(acetyloxy)phenyl]-1H-pyrrol-2-ylmethanone can be compared with other similar compounds such as:
2,6-Dihydroxybenzaldehyde: A precursor in its synthesis.
Pyrrole-2-carboxylic acid: Another precursor used in its preparation.
Acetoxy derivatives: Compounds with similar functional groups that exhibit comparable chemical properties.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various fields .
Properties
Molecular Formula |
C15H13NO5 |
|---|---|
Molecular Weight |
287.27 g/mol |
IUPAC Name |
[3-acetyloxy-2-(1H-pyrrole-2-carbonyl)phenyl] acetate |
InChI |
InChI=1S/C15H13NO5/c1-9(17)20-12-6-3-7-13(21-10(2)18)14(12)15(19)11-5-4-8-16-11/h3-8,16H,1-2H3 |
InChI Key |
USUCBJONKRGHMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C(=CC=C1)OC(=O)C)C(=O)C2=CC=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[Methoxy-(4-methoxyphenyl)methyl]-1,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B11827458.png)

![Benzene, 1-[[[(1R)-1-ethynyldodecyl]oxy]methyl]-4-methoxy-](/img/structure/B11827463.png)
![5-bromo-2-N-[(4-methoxyphenyl)methyl]pyridine-2,3-diamine](/img/structure/B11827464.png)

![[(1R,7R)-1-chloro-3-azabicyclo[5.1.0]octan-7-yl]methanol](/img/structure/B11827482.png)
![tert-Butyl (3-chloro-5-cyano-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B11827488.png)

![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2,1-jk]carbazole](/img/structure/B11827500.png)

![[(1R,2S,10S,11S,15S)-14-(2,2-dioxo-5H-oxathiol-4-yl)-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl] furan-2-carboxylate](/img/structure/B11827506.png)



